{[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl}[(1-propyl-1H-pyrazol-4-yl)methyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl}[(1-propyl-1H-pyrazol-4-yl)methyl]amine: is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of two pyrazole rings, each substituted with different alkyl groups. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of {[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl}[(1-propyl-1H-pyrazol-4-yl)methyl]amine typically involves the following steps:
Formation of Pyrazole Rings: The pyrazole rings can be synthesized through the reaction of hydrazine with 1,3-diketones under acidic or basic conditions.
Alkylation: The pyrazole rings are then alkylated using appropriate alkyl halides (e.g., propyl bromide and isopropyl bromide) in the presence of a strong base such as sodium hydride or potassium tert-butoxide.
Coupling Reaction: The alkylated pyrazole rings are coupled using a suitable coupling agent like formaldehyde or paraformaldehyde in the presence of a catalyst such as palladium on carbon.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and real-time monitoring systems ensures consistent production quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyrazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the alkyl groups can be replaced by other functional groups using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, sulfonates, polar aprotic solvents.
Major Products:
Oxidation: Pyrazole oxides.
Reduction: Reduced pyrazole derivatives.
Substitution: Functionalized pyrazole derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the development of new catalysts and ligands for various chemical reactions.
Biology:
- Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
- Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine:
- Explored for its potential therapeutic applications, including anti-inflammatory and analgesic effects.
- Evaluated for its role in drug design and development, particularly in the synthesis of novel pharmaceuticals.
Industry:
- Utilized in the production of specialty chemicals and advanced materials.
- Applied in the formulation of agrochemicals and pesticides.
Mechanism of Action
The mechanism of action of {[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl}[(1-propyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.
Altering Gene Expression: Affecting the transcription and translation of genes related to its biological activity.
Comparison with Similar Compounds
1-(propan-2-yl)-1H-pyrazole: A simpler pyrazole derivative with similar structural features.
1-propyl-1H-pyrazole: Another pyrazole derivative with a different alkyl substitution pattern.
1-(propan-2-yl)-1H-pyrazol-4-ylamine: A related compound with an amine functional group.
Uniqueness:
- The presence of two distinct pyrazole rings with different alkyl substitutions makes {[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl}[(1-propyl-1H-pyrazol-4-yl)methyl]amine unique compared to its simpler counterparts.
- The compound’s ability to undergo various chemical reactions and its potential applications in multiple fields highlight its versatility and significance.
Properties
Molecular Formula |
C14H23N5 |
---|---|
Molecular Weight |
261.37 g/mol |
IUPAC Name |
1-(1-propan-2-ylpyrazol-3-yl)-N-[(1-propylpyrazol-4-yl)methyl]methanamine |
InChI |
InChI=1S/C14H23N5/c1-4-6-18-11-13(9-16-18)8-15-10-14-5-7-19(17-14)12(2)3/h5,7,9,11-12,15H,4,6,8,10H2,1-3H3 |
InChI Key |
GSUATVXYKJPCTM-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=C(C=N1)CNCC2=NN(C=C2)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.